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Compound of Interest

Compound Name: ML 315 hydrochloride

Cat. No.: B1531625

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML315 hydrochloride is a potent and selective small molecule inhibitor of Cdc2-like kinases
(Clk) and dual-specificity tyrosine-phosphorylation-regulated kinases (Dyrk). This technical
guide provides a comprehensive overview of the in vitro characterization of ML315
hydrochloride, summarizing key quantitative data, detailing experimental protocols, and
visualizing relevant biological pathways and workflows. The information presented is intended
to support further research and drug development efforts involving this compound.

Core Data Summary

The in vitro properties of ML315 have been assessed through a series of biochemical and
cellular assays. The quantitative data from these studies are summarized below.

Table 1: Physicochemical Properties of ML315
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Property Value
Molecular Formula C18H13CI2NsO2
Molecular Weight 374.23 g/mol
PubChem CID 46926514

5-(1,3-benzodioxol-5-yl)-N-[(3,5-
dichlorophenyl)methyl]pyrimidin-4-amine

IUPAC Name

Table 2: In Vitro Ki Inhibition Profile of ML315

Target Kinase ICs0 (NM)
CLK1 26
CLK2 17
CLK4 12
DYRK1A 31
DYRK1B 22
DYRK2 18

Table 3: In Vitro ADME (Absorption, Distribution,
Metabolism, and Excretion) Profile of ML315
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Parameter

Result

Aqueous Solubility (pH 7.4)

1.2 uM

Parallel Artificial Membrane Permeability Assay
(PAMPA)

1.1 x10-%cm/s

Human Liver Microsomal Stability (t%%) > 30 min
Mouse Liver Microsomal Stability (t¥2) 15 min
Plasma Protein Binding (Human) 98.7%
Plasma Protein Binding (Mouse) 97.9%

CYP450 Inhibition (ICso)

> 10 pM for 2C9, 2D6, 3A4

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Biochemical Kinase Inhibition Assay

This assay determines the potency of ML315 in inhibiting the enzymatic activity of target

kinases.
Protocol:

e Reagents and Materials:

[e]

o

Kinase-specific peptide substrates

o

ATP (Adenosine triphosphate)

[¢]

[¢]

o

Radiolabeled ATP ([y-33P]ATP)

Recombinant human kinases (CLK1, CLK2, CLK4, DYRK1A, DYRK1B, DYRK?2)

ML315 hydrochloride (solubilized in DMSO)

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.01% Brij-35)
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o Phosphocellulose filter plates

o Scintillation counter

e Procedure:

o

Prepare a serial dilution of ML315 in DMSO.

o In a 96-well plate, add the kinase, peptide substrate, and ML315 (or DMSO control) to the
assay buffer.

o Initiate the kinase reaction by adding a mixture of unlabeled ATP and [y-33P]ATP.
o Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
o Stop the reaction by adding phosphoric acid.
o Transfer the reaction mixture to a phosphocellulose filter plate.
o Wash the plate multiple times with phosphoric acid to remove unincorporated [y-33P]ATP.
o Dry the plate and add a scintillator.
o Measure the amount of incorporated radiolabel using a scintillation counter.
e Data Analysis:
o Calculate the percentage of kinase activity relative to the DMSO control.
o Plot the percentage of inhibition against the logarithm of the ML315 concentration.

o Determine the ICso value by fitting the data to a four-parameter logistic equation.

Cellular Functional Assay: Inhibition of CLK-Mediated
Splicing

This assay evaluates the ability of ML315 to inhibit CLK-dependent alternative splicing in a
cellular context.
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Protocol:

o Reagents and Materials:

o HEK293 cells

o Splicing reporter plasmid (e.g., a minigene construct with a CLK-responsive alternative
exon)

o Cell culture medium (e.g., DMEM with 10% FBS)

o Transfection reagent

o ML315 hydrochloride (solubilized in DMSO)

o RNA extraction kit

o Reverse transcriptase

o PCR reagents (primers flanking the alternative exon)

o Agarose gel electrophoresis system

e Procedure:

o Seed HEK293 cells in a 24-well plate.

o Transfect the cells with the splicing reporter plasmid.

o After 24 hours, treat the cells with various concentrations of ML315 (or DMSO control) for
a specified duration (e.g., 18 hours).

o Harvest the cells and extract total RNA.

o Synthesize cDNA using reverse transcriptase.

o Perform PCR using primers that flank the alternatively spliced exon.
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o Analyze the PCR products by agarose gel electrophoresis to distinguish between the
spliced isoforms.

o Data Analysis:
o Quantify the band intensities of the different spliced isoforms.

o Calculate the ratio of the exon-included to the exon-skipped isoform for each treatment
condition.

o Determine the ECso value for the inhibition of alternative splicing.

Visualizations
Signaling Pathway of CLK and DYRK Kinases
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CLK and DYRK Kinase Signaling Pathways
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Caption: ML315 inhibits CLK and DYRK kinases, affecting downstream processes.

Experimental Workflow for Kinase Inhibition Assay
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Biochemical Kinase Inhibition Assay Workflow
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Caption: Workflow for determining the 1Cso of ML315 against target kinases.
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Logical Relationship of In Vitro Characterization

In Vitro Characterization Funnel for ML315
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Caption: The logical progression of in vitro assays for ML315 characterization.

 To cite this document: BenchChem. [In Vitro Characterization of ML315 Hydrochloride: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1531625#in-vitro-characterization-of-ml-315-
hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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